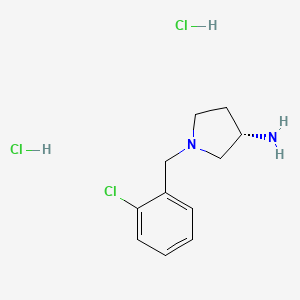
4-(1-Acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors under acidic or basic conditions.
Formation of Piperazine Ring: The piperazine ring is often formed by the reaction of ethylenediamine with dihaloalkanes or through the cyclization of amino alcohols.
Coupling: The final step involves coupling the functionalized piperidine and piperazine rings, which can be achieved through amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyridine ring, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-(1-Acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-(1-Acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-(1-Acetylpiperidine-4-carbonyl)-1-(2-hydroxypyridin-4-yl)piperazin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(1-Acetylpiperidine-4-carbonyl)-1-(2-chloropyridin-4-yl)piperazin-2-one: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the pyridine ring in 4-(1-Acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
IUPAC Name |
4-(1-acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-13(23)20-7-4-14(5-8-20)18(25)21-9-10-22(17(24)12-21)15-3-6-19-16(11-15)26-2/h3,6,11,14H,4-5,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJZNVHTXDRZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2765741.png)
![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765744.png)


![[4,4'-Bipyridin]-3-ol](/img/structure/B2765747.png)
![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)




![Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate](/img/structure/B2765761.png)

![3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine](/img/structure/B2765763.png)
